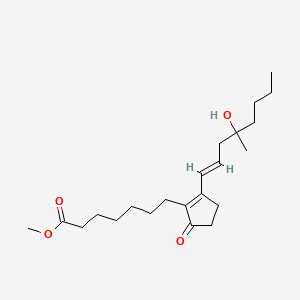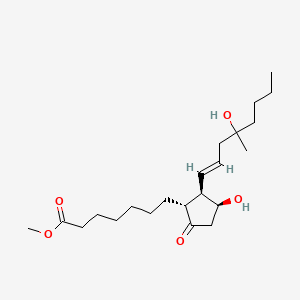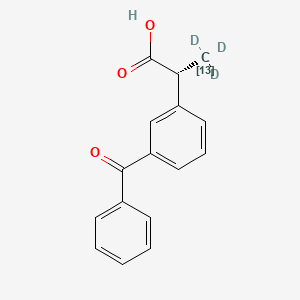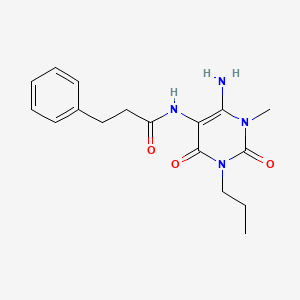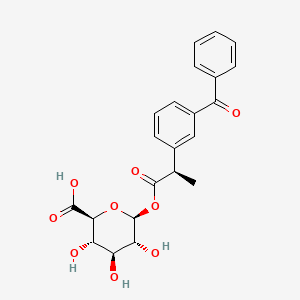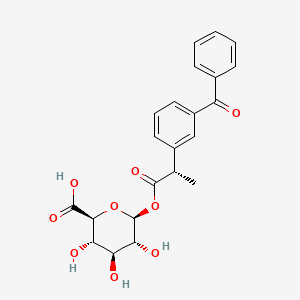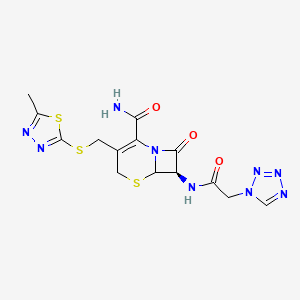
Cefazolina Amida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefazolin Amide is a derivative of cefazolin, a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, primarily used to treat various bacterial infections. Cefazolin Amide, like its parent compound, inhibits bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and some Gram-negative bacteria .
Aplicaciones Científicas De Investigación
Cefazolin Amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying amide bond formation and hydrolysis.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.
Medicine: Used in the development of new antibiotics and for studying drug resistance mechanisms.
Industry: Employed in the synthesis of other cephalosporin derivatives and as a reference standard in quality control
Análisis Bioquímico
Biochemical Properties
Cefazolin Amide interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, Cefazolin Amide inhibits the third and last stage of bacterial cell wall synthesis . This interaction is crucial for its broad-spectrum antibiotic action.
Cellular Effects
Cefazolin Amide has a significant impact on various types of cells and cellular processes. It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The cefazolin inoculum effect (CzIE) causes the cefazolin minimum inhibitory concentration (MIC) to be elevated in proportion to the number of bacteria in the inoculum .
Molecular Mechanism
The molecular mechanism of Cefazolin Amide involves its binding to PBPs, which inhibits bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This mechanism of action is fundamental to Cefazolin Amide’s role as an effective antibiotic.
Temporal Effects in Laboratory Settings
The effects of Cefazolin Amide can change over time in laboratory settings. The CzIE phenomenon indicates that some bacterial isolates demonstrate resistance to Cefazolin Amide when a high bacterial inoculum is used for susceptibility testing . This suggests that the effectiveness of Cefazolin Amide may decrease over time in certain conditions .
Dosage Effects in Animal Models
In animal models, the effects of Cefazolin Amide vary with different dosages . A study in dogs showed that a dosage of 25 mg/kg provides consistent Cefazolin Amide exposure in a wide range of canine patients, and no adjustment of dose for special dog populations seems necessary .
Metabolic Pathways
Cefazolin Amide is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .
Transport and Distribution
Cefazolin Amide attains high serum levels and is excreted quickly via the urine . This rapid distribution and elimination suggest efficient transport and distribution within cells and tissues.
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it binds to PBPs to inhibit cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cefazolin Amide can be synthesized through a series of chemical reactions involving the acylation of 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid with tetrazole-containing acetic acid in the presence of a biocatalyst containing penicillin amidase. The reaction is typically carried out at a pH of 6-8 and a temperature range of -20 to 40°C .
Industrial Production Methods: Industrial production of Cefazolin Amide often involves continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the target compound to be obtained in a short period without intermediate isolation, yielding a high purity product .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Requires aqueous acid or base, heat.
Reduction: Requires lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Carboxylic acids and ammonia or an amine.
Reduction: Amines.
Mecanismo De Acción
Cefazolin Amide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Cefazolin: The parent compound, also a first-generation cephalosporin with similar antibacterial properties.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: Another third-generation cephalosporin, known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness: Cefazolin Amide is unique due to its specific amide bond, which provides distinct chemical properties and reactivity compared to other cephalosporins. Its synthesis and reactions offer valuable insights into amide chemistry and its applications in drug development.
Propiedades
IUPAC Name |
(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOAWOOZVMQQR-CGCSKFHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
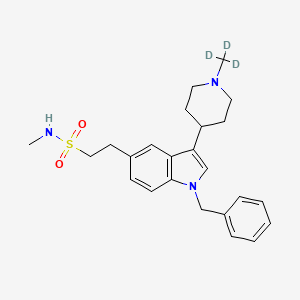
![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)
